3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine
Overview
Description
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C6H4BrF3N2O. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridazine ring.
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
The trifluoromethyl group attached to a hetero aliphatic ring has been shown to improve drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Pyridazine derivatives are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that pyridazine derivatives can have various biological effects, depending on their specific substitutions .
Action Environment
It’s known that environmental conditions can significantly impact the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridazine ring can undergo reduction to form dihydropyridazine derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce carbonyl or dihydropyridazine compounds.
Scientific Research Applications
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Agrochemicals: It can be used in the synthesis of novel agrochemical agents with improved efficacy and environmental profiles.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxy-6-(trifluoromethoxy)pyridazine
- 3-bromo-4-methoxy-6-(trifluoromethyl)pyridine
- 4-bromo-3-(trifluoromethyl)benzoic acid
Uniqueness
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine is unique due to the combination of its bromine, methoxy, and trifluoromethyl substituents on the pyridazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-13-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWBKZNNGYJBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243108 | |
Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073525-72-0 | |
Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073525-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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